molecular formula C15H19Cl2NO B15012048 2,4-dichloro-N-cyclooctylbenzamide

2,4-dichloro-N-cyclooctylbenzamide

Cat. No.: B15012048
M. Wt: 300.2 g/mol
InChI Key: JSIICNFKZRXQHZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-cyclooctylbenzamide is a chemical compound with the molecular formula C15H19Cl2NO It is a benzamide derivative characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a cyclooctyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-cyclooctylbenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with cyclooctylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-cyclooctylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-cyclooctylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: A simpler benzamide derivative with similar substitution patterns on the benzene ring.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar chlorine substitution but different functional groups.

    2,4-Dichlorobenzenesulfonamide: Another derivative with a sulfonamide group instead of an amide group.

Uniqueness

2,4-Dichloro-N-cyclooctylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19Cl2NO

Molecular Weight

300.2 g/mol

IUPAC Name

2,4-dichloro-N-cyclooctylbenzamide

InChI

InChI=1S/C15H19Cl2NO/c16-11-8-9-13(14(17)10-11)15(19)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,18,19)

InChI Key

JSIICNFKZRXQHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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